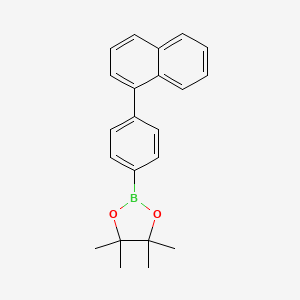

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

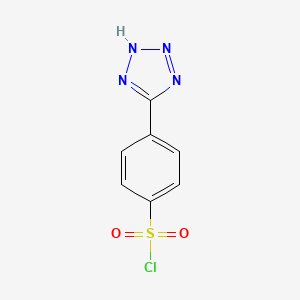

“4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis, especially in the synthesis of drugs .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis

As an organoboron compound, it has high stability, low toxicity, and high reactivity in various transformation processes . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT). The results show that the crystal structures obtained by DFT are consistent with the actual values .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Development as a Building Block : A derivative of this compound, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been developed as a new building block for synthesizing biologically active derivatives, demonstrating its potential in drug development (Büttner et al., 2007).

- Characterization and Analysis : The compound has been characterized and analyzed using various techniques like X-ray diffraction, demonstrating its molecular structure and physicochemical properties (Coombs et al., 2006).

Applications in Detection and Imaging

- Fluorescence Probes for H2O2 Detection : It's used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), crucial for biological and medical research (Lampard et al., 2018).

- Probes for Cell Imaging : A derivative, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, shows potential for cell imaging due to its sensitivity and selectivity for H2O2 (Nie et al., 2020).

Polymer Synthesis

- Suzuki-Miyaura Coupling Polymerization : It's utilized in the Suzuki-Miyaura coupling polymerization for synthesizing polymers like poly(3-hexylthiophene), which are important in material science and engineering (Yokozawa et al., 2011).

Electronic and Optical Properties

- Enhanced Brightness and Emission : The compound is used in synthesizing nanoparticles with enhanced brightness and emission-tuned properties, applicable in nanotechnology and material sciences (Fischer et al., 2013).

Synthesis of Derivatives

- Synthesis of Boronated Norbornadiene Derivatives : This compound has been used to synthesize borylated norbornadiene derivatives for potential use in molecular solar thermal energy storage (Schulte & Ihmels, 2022).

Orientations Futures

Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, deliver insulin and genes, and achieve controlled drug release .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-12-17(13-15-18)20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXXCEUPVUCFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)

![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)

![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)

![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)

![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)